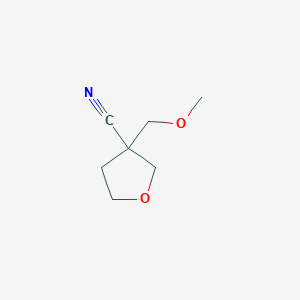
2-(Ethylamino)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-4-nitrobenzoic acid is an organic compound that features both an ethylamino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-nitrobenzoic acid typically involves the nitration of ethylaminobenzoic acid. The process begins with the ethylation of aminobenzoic acid, followed by nitration under controlled conditions to introduce the nitro group at the para position relative to the carboxylic acid group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is typically the corresponding nitrobenzoic acid.
Reduction: The major product is the corresponding aminobenzoic acid.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-(Ethylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrobenzoic acid: Similar structure but lacks the ethyl group.
4-Nitrobenzoic acid: Lacks the ethylamino group.
2-Ethylamino-5-nitrobenzoic acid: Similar but with the nitro group in a different position.
Uniqueness
2-(Ethylamino)-4-nitrobenzoic acid is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(ethylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-8-5-6(11(14)15)3-4-7(8)9(12)13/h3-5,10H,2H2,1H3,(H,12,13) |
InChI Key |
UVECPLHQYFROMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)

![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)








![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)


